molecular formula C11H15N B105447 N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 19485-85-9

N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No. B105447
CAS RN: 19485-85-9
M. Wt: 161.24 g/mol
InChI Key: NZARMFRLPAOETR-UHFFFAOYSA-N
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Description

N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine is a chemical compound that is structurally related to tetrahydronaphthalene derivatives. These derivatives are of interest due to their potential applications in medicinal chemistry and synthetic chemistry. Although the provided papers do not directly discuss N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine, they do provide insights into similar compounds and their synthesis, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds such as 5,6,7,8-tetrahydronaphthalen-1-amine and 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves multi-step processes with moderate overall yields. For instance, the synthesis of 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine from 2-naphthoic acid includes steps like bromination, esterification, substitution, Birch reduction, Curtius rearrangement, and hydrogenolysis, resulting in a 27% overall yield . These methods could potentially be adapted for the synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine by including a methylation step.

Molecular Structure Analysis

The molecular structure of tetrahydronaphthalene derivatives is characterized by the presence of a tetrahydronaphthalene moiety, which can exhibit atropisomerism as observed in some 1,3-thiazolidin-4-ones . Atropisomerism is a phenomenon where molecules with certain rotational bonds can exist in different conformations that are stable and can be isolated. The stability of these isomers can be influenced by the substituents on the tetrahydronaphthalene framework, as indicated by quantum chemical calculations .

Chemical Reactions Analysis

The tetrahydronaphthalene derivatives can undergo various chemical reactions depending on their functional groups. For example, the one-pot reaction involving 5,6,7,8-tetrahydronaphthalen-1-amine can lead to the formation of thiazolidinones and benzothiazepinones . These reactions are influenced by the nature of the substituents on the arenealdehydes used in the synthesis. The presence of electron-withdrawing or electron-donating groups can steer the reaction towards different products .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydronaphthalene derivatives are determined by their molecular structure. The presence of amine groups, for instance, can affect the compound's solubility, boiling point, and reactivity. The atropisomerism observed in some derivatives can also impact the physical properties, such as melting points, due to the different spatial arrangements of the isomers . The chemical properties, such as reactivity towards electrophiles or nucleophiles, are influenced by the electronic nature of the substituents on the tetrahydronaphthalene core .

Safety And Hazards

The compound is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-5,11-12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZARMFRLPAOETR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70874230
Record name 2-NAPHTHALENAMINE, 1,2,3,4-TETRAHYDRO-N-METHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70874230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine

CAS RN

19485-85-9
Record name N-Methyl-2-amino-1,2,3,4-tetrahydronaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019485859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-NAPHTHALENAMINE, 1,2,3,4-TETRAHYDRO-N-METHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70874230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

7.43 g (26.4 mmol) of phenylmethyl 1,2,3,4-tetrahydronaphthalene-2-carbamate were added in portions to a suspension of 4.5 g (26.4 mmol) of lithium aluminium hydride in 200 ml of tetrahydrofuran, and the mixture was heated to reflux for 3 h 30, allowed to cool, and hydrolysed with an excess of aqueous 1N sodium hydroxide solution, the mixture was filtered and concentrated, and the residue was distilled at about 80 Pa between 140 and 240° C. 4.78 g of impure oil were obtained, which was utilised in its impure state in the following step.
Quantity
7.43 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
L Shao, F Wang, SC Malcolm, J Ma, MC Hewitt… - Bioorganic & medicinal …, 2011 - Elsevier
The present work describes a series of novel chiral amines that potently inhibit the in vitro reuptake of serotonin, norepinephrine and dopamine (triple reuptake inhibitors) and were …
Number of citations: 25 www.sciencedirect.com
L Shao, MC Hewitt, SC Malcolm, F Wang… - Journal of medicinal …, 2011 - ACS Publications
The present work expands the chemical space known to offer potent inhibition of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) …
Number of citations: 20 pubs.acs.org
A Nakao, H Suzuki, H Ueno, H Iwasaki… - Bioorganic & Medicinal …, 2015 - Elsevier
Optimization of a new series of S-adenosyl-l-homocysteine hydrolase (AdoHcyase) inhibitors based on non-adenosine analogs led to very potent compounds 14n, 18a, and 18b with IC …
Number of citations: 7 www.sciencedirect.com
A Nakao, H Suzuki, H Ueno, H Iwasaki… - Bioorganic & Medicinal …, 2014 - Elsevier
High throughput screening using Automated Ligand Identification System (ALIS) resulted in the discovery of a new series of S-adenosyl-l-homocysteine hydrolase inhibitors based on …
Number of citations: 3 www.sciencedirect.com
中尾朗 - (No Title), 2016 - repository.dl.itc.u-tokyo.ac.jp
ホモシステインは含硫アミノ酸の 1 つであり, 同じく含硫必須アミノ酸であるメチオニンの代謝産物の 1 つである. メチオニンは, メチオニンアデノシルトランスフェラーゼによってアデノシンと結合すること…
Number of citations: 5 repository.dl.itc.u-tokyo.ac.jp

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